molecular formula C16H17N5O2S B2655487 2-(ethylsulfanyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide CAS No. 2034550-15-5

2-(ethylsulfanyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide

Cat. No.: B2655487
CAS No.: 2034550-15-5
M. Wt: 343.41
InChI Key: ZBLIACMZVUCEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylsulfanyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide is a chemical compound based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a heterocyclic structure of significant interest in medicinal chemistry for developing novel therapeutics. Compounds within this class have demonstrated potent and selective biological activities, positioning them as valuable tools for biochemical research. The primary research value of this chemical class lies in oncology, particularly in targeting hematological malignancies. Recent computational studies have identified specific 1,2,4-triazolo[4,3-b]pyridazine derivatives as promising inhibitors of Myeloid Cell Leukemia-1 (Mcl-1), a key anti-apoptotic protein that drives survival in Acute Myeloid Leukemia (AML) and other cancer cells . These derivatives can exhibit strong binding affinities and inhibit cancer cell proliferation, with one study reporting an IC₅₀ value of 1.5 µM against MV4-11 leukemia cells . The mechanism of action is hypothesized to involve direct binding to the Mcl-1 protein, thereby disrupting its interaction with pro-apoptotic partners and promoting programmed cell death in malignant cells . The structural features of this scaffold, including the fused triazole and pyridazine rings, contribute to its ability to engage with enzyme active sites and protein-protein interaction interfaces. Beyond their role in apoptosis regulation, nitrogen-containing heterocycles like the 1,2,4-triazolo[4,3-b]pyridazine core are known for their versatile pharmacological profiles, which can include antibacterial and antiviral properties . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethylsulfanyl-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-3-24-12-7-5-4-6-11(12)16(22)17-10-14-19-18-13-8-9-15(23-2)20-21(13)14/h4-9H,3,10H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLIACMZVUCEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyridazine ring system, followed by the introduction of the ethylsulfanyl group and the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyridazine ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide involves its interaction with specific molecular targets. The triazolopyridazine moiety can bind to enzymes or receptors, modulating their activity. The ethylsulfanyl and methoxy groups may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs of 2-(ethylsulfanyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide are listed below, with differences in substituents, molecular weights, and inferred pharmacological properties:

Compound Name Substituent at Position 6 Substituent at Benzamide Molecular Weight (g/mol) Key Features
Target Compound Methoxy Ethylsulfanyl Not explicitly provided Balanced lipophilicity; potential kinase inhibition
N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide Complex sulfanyl-amide chain Ethyl linker 520.608 Higher molecular weight; extended substituent may reduce bioavailability
N-(2-{6-[(4-Chlorobenzyl)amino]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide 4-Chlorobenzylamino Ethyl linker 406.874 Chlorine atom enhances electronegativity; possible cytotoxic effects
4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide Trifluoromethylbenzylsulfanyl Methyl group Calculated ~480 Trifluoromethyl group improves metabolic stability
5-Chloro-N-(4-methylpyridazin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydrotriazolo[4,3-a]pyridin-2-yl)benzamide Chlorine and trifluoropropoxy Pyridazine linkage Not provided Dual substituents (Cl, CF3) enhance target selectivity

Substituent Effects on Pharmacological Properties

  • Position 6 Modifications: The methoxy group in the target compound likely improves solubility compared to bulkier substituents (e.g., dimethoxyphenethyl in ). The ethylsulfanyl group in the target compound provides moderate lipophilicity, whereas trifluoromethylbenzylsulfanyl () increases resistance to oxidative metabolism .
  • Benzamide Variations :

    • Compounds with ethyl linkers (e.g., ) show extended conformational flexibility but may suffer from reduced cell permeability due to increased molecular weight.
    • The 4-methylbenzamide in introduces steric hindrance, which could modulate selectivity for specific enzyme pockets.

Biological Activity

The compound 2-(ethylsulfanyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide is a derivative of the 1,2,4-triazole scaffold, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O1_{1}S
  • IUPAC Name : this compound

Pharmacological Properties

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.125
Escherichia coli8
Pseudomonas aeruginosa4

Antifungal Activity

The compound also demonstrates antifungal activity. In comparative studies:

  • It was found to be more potent than standard antifungal agents like fluconazole against strains such as Candida albicans .

Anticancer Activity

The potential anticancer effects of triazole derivatives have been explored extensively:

  • Compounds similar to this one have exhibited cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that they may induce apoptosis and inhibit cell proliferation through multiple pathways .

Anti-inflammatory and Analgesic Effects

Emerging data suggests that triazole derivatives possess anti-inflammatory properties:

  • These compounds may inhibit pro-inflammatory cytokines and modulate pain response pathways, making them candidates for further research in pain management .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their structural components:

  • Substituents : The presence of ethylsulfanyl and methoxy groups enhances the lipophilicity and biological activity of the compound.
  • Triazole Ring : The incorporation of a triazole ring is pivotal for the antimicrobial and anticancer properties observed in various studies .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Antibacterial Activity : A study published in PMC evaluated a series of triazole derivatives against bacterial strains and reported promising results with MIC values significantly lower than standard antibiotics .
  • Antifungal Evaluation : Another research article highlighted the antifungal properties of triazole derivatives against Candida species, demonstrating lower MIC values compared to fluconazole .
  • Anticancer Research : A comprehensive review on triazoles indicated their potential in cancer therapy due to their ability to target multiple pathways involved in tumor growth and metastasis .

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